3-硝基-N-[5-(5,6,7,8-四氢萘-2-基)-1,3,4-噁二唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a nitro group, an oxadiazole ring, and a tetrahydronaphthalene group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The oxadiazole ring and the tetrahydronaphthalene group would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the nitro group is often associated with explosive properties, while the benzamide group could contribute to the compound’s solubility in various solvents .科学研究应用
1,3,4-Oxadiazole Derivatives 的治疗价值
1,3,4-Oxadiazole Derivatives 因其 1,3,4-oxadiazole 环的独特结构特征而被认为与各种酶和受体具有显著的结合亲和力。这些衍生物表现出广泛的生物活性,使其成为药物化学中科学研究的有趣课题。它们已在抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病变、降压、抗组胺、抗寄生虫、抗肥胖、抗病毒和其他医药应用中显示出潜力。Verma 等人 (2019) 的系统综述重点介绍了基于 1,3,4-oxadiazole 的化合物的当前发展,表明它们由于其有效的结合和生物活性特征而在各种疾病中具有重要的治疗价值 (Verma 等人,2019)。
在药物开发中的重要性
oxadiazole 核心,特别是含有 1,3,4-oxadiazole 的分子,用作羧酸、羧酰胺和酯的生物等排体。这些化合物因其广泛的药理特性而得到认可,包括但不限于抗病毒、镇痛、抗炎和抗肿瘤活性。Rana 等人 (2020) 对与 1,3,4-oxadiazole 化合物相关的化学反应性和生物学特性进行了全面概述,强调了它们在药物开发以及聚合物和发光材料等其他领域的广泛应用 (Rana 等人,2020)。
在寄生虫感染中的潜力
Pitasse-Santos 和 Sueth-Santiago (2017) 探索了使用 1,3,4-oxadiazoles 开发治疗寄生虫感染的新药。这篇综述比较了 oxadiazole 环的不同异构形式,特别关注 1,2,4 和 1,3,4-oxadiazoles,强调了它们在抗寄生虫剂药物设计中的重要性。oxadiazole 异构体之间的芳香性差异影响它们与生物受体的相互作用,使 oxadiazole 核心成为抗寄生虫药物开发中的重要支架 (Pitasse-Santos & Sueth-Santiago,2017)。
作用机制
未来方向
属性
IUPAC Name |
3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-17(14-6-3-7-16(11-14)23(25)26)20-19-22-21-18(27-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZQFKOBOMEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。